5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 51649-80-0) is a bifunctional heterocyclic building block characterized by adjacent amino and carboxylic acid groups on an N-phenyl pyrazole core. In industrial and medicinal chemistry, it serves as a critical precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and complex amide-linked kinase inhibitors [1]. By offering a free carboxylic acid, the compound allows for immediate downstream functionalization via standard amide coupling protocols, bypassing the need for ester deprotection . Its specific substitution pattern, particularly the N-phenyl ring, provides essential steric and hydrophobic properties that dictate the three-dimensional conformation of resulting active pharmaceutical ingredients (APIs) [2].
Substituting this compound with its direct ester analog, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, introduces significant process inefficiencies. The ester requires a harsh basic saponification step (e.g., NaOH in ethanol at 70–80 °C), which typically caps at 70–80% yield and risks degrading base-sensitive moieties in parallel synthesis workflows . Furthermore, replacing the N-phenyl group with an N-methyl group (as in 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid) fundamentally alters the molecule's steric bulk and lipophilicity. In the context of kinase inhibitor design, the N-methyl analog fails to induce the critical folded P-loop and DFG-out conformations required for high-selectivity target binding, rendering it useless for specific p38α/β inhibitor programs [1].
Procuring the free carboxylic acid eliminates a mandatory saponification step required when starting from the more common ethyl ester. Hydrolysis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate using sodium hydroxide in ethanol at 80 °C typically yields only 70–80% of the desired acid . In contrast, using 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid directly allows for immediate HATU- or EDC-mediated amide coupling, which routinely achieves conversion yields exceeding 85% in a single step [1]. This direct utilization reduces overall synthetic sequence time and avoids exposing complex intermediates to harsh basic conditions.
| Evidence Dimension | Isolated yield and step count for amide intermediate synthesis |
| Target Compound Data | Direct coupling: 1 step, >85% yield |
| Comparator Or Baseline | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: 2 steps (hydrolysis + coupling), ~70-80% yield for the hydrolysis step alone |
| Quantified Difference | Eliminates 1 synthetic step and recovers ~20-30% lost yield from the hydrolysis bottleneck |
| Conditions | Standard peptide coupling (HATU/DIPEA) vs. basic saponification (NaOH/EtOH, 80 °C) |
Purchasing the free acid directly accelerates library synthesis and improves overall mass recovery by bypassing a low-yielding deprotection step.
The N-phenyl group is not merely a structural placeholder; it is an active driver of target protein conformation. In the development of highly selective type-II p38 MAP kinase inhibitors (such as VPC-00628 derivatives), the N-phenyl ring of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid provides the exact hydrophobic bulk necessary to stabilize the kinase P-loop in a folded, inactive conformation [1]. Substituting this material with 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid results in a loss of this critical steric interaction, fundamentally shifting the binding profile and drastically reducing selectivity for the p38α/β isoforms [2].
| Evidence Dimension | Induction of folded P-loop kinase conformation |
| Target Compound Data | N-phenyl group successfully induces and stabilizes the folded P-loop / DFG-out inactive state |
| Comparator Or Baseline | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (N-methyl analog) |
| Quantified Difference | N-methyl lacks the required hydrophobic volume, leading to a failure in achieving the specific allosteric kinase inhibition profile |
| Conditions | Structure-activity relationship (SAR) studies in p38α/β kinase binding assays |
For drug discovery procurement, the N-phenyl variant is strictly required to achieve the specific allosteric folding necessary for advanced selective kinase inhibitors.
The precise 5-amino-4-carboxylic acid substitution pattern is absolute for the targeted synthesis of pyrazolo[3,4-d]pyrimidines. When subjected to cyclocondensation reactions, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exclusively yields the [3,4-d] fused system [1]. Attempting to substitute this with the regioisomeric 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid alters the cyclization trajectory entirely, resulting in the formation of pyrazolo[4,3-d]pyrimidines. Because these two core scaffolds present entirely different spatial vectors for downstream substituents, the starting materials are completely non-interchangeable.
| Evidence Dimension | Fused ring system cyclization trajectory |
| Target Compound Data | Exclusively forms pyrazolo[3,4-d]pyrimidine scaffolds |
| Comparator Or Baseline | 3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
| Quantified Difference | 100% divergence in the resulting core heterocyclic scaffold ([3,4-d] vs. [4,3-d]) |
| Conditions | Cyclocondensation with urea or formamide derivatives under standard heating |
Buyers targeting the commercially privileged pyrazolo[3,4-d]pyrimidine core must procure the 5-amino regioisomer to ensure correct ring fusion geometry.
Due to the specific steric properties of the N-phenyl group, this compound is a highly effective P1 building block for synthesizing highly selective p38α/β MAP kinase inhibitors. It directly enables the stabilization of the folded P-loop conformation required for advanced allosteric inhibition [1].
The presence of the free carboxylic acid allows this compound to be used directly in automated, high-throughput amide coupling workflows (e.g., using HATU or EDC). This bypasses the need for ester saponification, maximizing throughput and yield in drug discovery screening libraries .
This precise regioisomer is the required starting material for cyclocondensation reactions aimed at producing pyrazolo[3,4-d]pyrimidines. The adjacent 5-amino and 4-carboxylic acid groups ensure the correct cyclization trajectory, which is critical for accessing this privileged pharmaceutical scaffold [2].
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